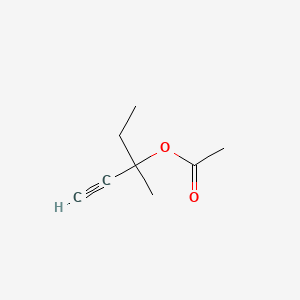
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate, also known as TEHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TEHPC is a piperidine derivative that has a unique chemical structure, making it an interesting compound to study.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is not yet fully understood. However, it has been shown to interact with various receptors in the body, including the dopamine receptor and the sigma-1 receptor. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has also been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning processes.
Biochemical and Physiological Effects:
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate can improve cognitive function and memory retention in animal models. Furthermore, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has several advantages for lab experiments. First, it is relatively easy to synthesize, and high yields can be obtained with excellent purity. Second, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has excellent pharmacological properties, making it a promising compound for drug development. However, one limitation of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is that its mechanism of action is not yet fully understood, making it challenging to optimize its pharmacological properties fully.
Orientations Futures
There are several future directions for Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate research. One possible direction is to further investigate its mechanism of action to better understand its pharmacological properties fully. Another direction is to explore its potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory conditions. Additionally, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate can be used as a building block for the synthesis of other piperidine derivatives, which can be explored for their pharmacological properties. Overall, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has significant potential for scientific research, and further studies can lead to new discoveries and applications.
Applications De Recherche Scientifique
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has potential applications in various fields of scientific research. One of the most significant applications of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is in the development of new drugs. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to exhibit excellent pharmacological properties, making it a promising compound for drug development. Furthermore, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been used as a building block for the synthesis of other piperidine derivatives, which have also shown excellent pharmacological properties.
Propriétés
IUPAC Name |
tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIZVOYIUYVPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718868 | |
| Record name | tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |
CAS RN |
1188264-81-4 | |
| Record name | tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B3185681.png)

